molecular formula C13H9BrF2 B3120378 1-Bromo-2-(difluorophenylmethyl)benzene CAS No. 263249-01-0

1-Bromo-2-(difluorophenylmethyl)benzene

Cat. No.: B3120378
CAS No.: 263249-01-0
M. Wt: 283.11 g/mol
InChI Key: ZYDAIIAPFHRCLV-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Compound Chemistry

Halogenated aromatic hydrocarbons are a class of chemicals that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) directly attached to a benzene (B151609) ring or other aromatic system. britannica.combeilstein-journals.org These compounds are of immense importance in organic chemistry and are utilized extensively as industrial chemicals, solvents, pesticides, and as crucial intermediates for the synthesis of dyes, pharmaceuticals, and synthetic polymers. britannica.comrroij.com The inclusion of a halogen atom is considered a functional group, and its transformations are fundamental to organic synthesis. britannica.com

The chemical reactivity of halogenated aromatic compounds varies significantly based on the specific halogen and its position on the aromatic ring. britannica.com The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which generally renders aryl fluorides the least reactive and aryl iodides the most reactive in reactions where the carbon-halogen bond is broken. britannica.com 1-Bromo-2-(difluorophenylmethyl)benzene fits squarely within this class, possessing both a strong, reactivity-modulating carbon-fluorine bond and a synthetically versatile carbon-bromine bond. The widespread use of such compounds stems from their utility as precursors for a vast array of more complex molecules. rroij.com

Significance of Fluorinated and Brominated Aryl Systems in Advanced Synthetic Methodology Development

The presence of both fluorine and bromine within the same aryl system, as seen in this compound, creates a molecule with dual functionality that is highly prized in modern synthetic design.

Fluorinated Systems: The introduction of fluorine or fluorine-containing groups like difluoromethyl (CHF₂) into organic molecules can dramatically alter their properties. nih.gov In medicinal chemistry, fluorination is a widely used strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. nih.gov The difluoromethyl group, in particular, has garnered increasing attention because its polarized C-H bond can act as a lipophilic hydrogen bond donor, an interaction comparable to that of traditional hydroxyl or amine groups. researchgate.net This unique characteristic provides novel opportunities for drug design. Furthermore, the incorporation of fluorine can significantly improve the half-life and potency of bioactive molecules. nih.gov Approximately 25% of all approved drugs contain fluorine, highlighting the importance of fluorinated scaffolds. nih.gov

Brominated Aryl Systems: Aryl bromides are exceptionally useful intermediates in synthetic organic chemistry. adpharmachem.com The carbon-bromine bond serves as a reliable and reactive handle for a multitude of transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.gov Seminal reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings frequently employ aryl bromides to form new carbon-carbon bonds, allowing for the construction of complex biaryl systems and other privileged molecular scaffolds. adpharmachem.comnih.gov The reactivity of aryl bromides is often considered an ideal balance—they are more reactive than the corresponding aryl chlorides but more stable and less expensive than aryl iodides, making them workhorses in both academic and industrial laboratories. britannica.com

The combination of these two functionalities makes molecules like this compound powerful building blocks. The bromo group can be used for selective cross-coupling reactions, while the difluoromethyl moiety fine-tunes the molecule's electronic and biological properties.

Table 2: Key Functional Groups and Their Synthetic Significance

Functional GroupRole in Synthetic ChemistryRelevant Methodologies
Bromophenyl Group Versatile synthetic handle for forming new bonds.Transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Negishi), Grignard reagent formation. nih.govbritannica.com
Difluoromethyl Group Modifies physicochemical and biological properties.Enhances metabolic stability, bioavailability, and acts as a lipophilic hydrogen bond donor. nih.govresearchgate.net

Overview of Current Research Trajectories for Complex Organohalogen Derivatives

Contemporary research in organohalogen chemistry is heavily focused on the development of novel, efficient, and selective methods for synthesizing structurally complex molecules. nih.gov A significant area of investigation involves the late-stage introduction of halogenated functional groups into intricate molecular frameworks, which is particularly valuable in drug discovery programs.

One major research trajectory is the advancement of difluoromethylation reactions. researchgate.net Scientists are actively developing new reagents and catalytic systems, often based on copper or palladium, to install the CHF₂ group onto aryl halides and boronic acids under mild conditions. nih.govnih.govchemrxiv.org Recent strategies include the ex-situ generation of difluoroiodomethane (B73695) (ICF₂H) for subsequent palladium-catalyzed coupling reactions. nih.gov Another innovative approach involves using aryl radicals to activate carbon-halogen bonds, enabling copper-catalyzed cross-coupling with difluoromethyl zinc reagents at room temperature. nih.govchemrxiv.org

Parallel to this, the development of more sophisticated cross-coupling reactions continues to evolve. Research is aimed at expanding the scope of substrates, improving catalyst efficiency, and performing these reactions under more environmentally benign conditions. nih.gov The creation of complex organohalogens is not an end in itself; rather, these molecules are increasingly viewed as versatile platforms. Current research explores their use in synthesizing materials with unique optical and electronic properties, as well as in generating libraries of compounds for high-throughput screening in the search for new pharmaceuticals and agrochemicals. adpharmachem.comnbinno.com The structure of this compound, containing both a site for cross-coupling and a property-modifying fluorinated group, places it directly at the intersection of these modern research trends.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-[difluoro(phenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2/c14-12-9-5-4-8-11(12)13(15,16)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDAIIAPFHRCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Profiles of 1 Bromo 2 Difluorophenylmethyl Benzene

Electrophilic Aromatic Substitution (EAS) Reactions on Halogenated Benzenes

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. The reactivity of the aromatic ring and the orientation of incoming electrophiles are profoundly influenced by the substituents already present on the ring. In the case of 1-Bromo-2-(difluorophenylmethyl)benzene, the reactivity is governed by the combined electronic effects of the bromo and difluorophenylmethyl groups.

The position of a second substituent on the brominated benzene (B151609) ring is determined by the directing effects of the two existing groups: the bromo group and the difluorophenylmethyl group.

Difluorophenylmethyl Group [-CH(F)Ph] : This substituent's directing influence is primarily dictated by the strong electron-withdrawing nature of the two fluorine atoms on the benzylic carbon. Alkyl groups like methyl (-CH₃) are typically weakly activating and ortho, para-directing. However, replacing hydrogens with highly electronegative fluorine atoms reverses this effect. youtube.com The difluorophenylmethyl group exerts a powerful negative inductive effect (-I), pulling electron density out of the aromatic ring and making it strongly deactivated. youtube.com Groups like trifluoromethyl (-CF₃), which are analogous, are known to be powerful deactivating groups and are meta-directors. youtube.comyoutube.com They direct to the meta position not by stabilizing the meta intermediate, but by strongly destabilizing the ortho and para intermediates. vedantu.com Any resonance structure that places the positive charge of the arenium ion adjacent to the electron-deficient benzylic carbon is highly unfavorable. youtube.com Therefore, the difluorophenylmethyl group is expected to be a deactivating, meta-directing group.

In this compound, these two groups are in conflict. The bromo group at position 1 directs incoming electrophiles to positions 3 (ortho) and 5 (para). The difluorophenylmethyl group at position 2 directs to positions 4 (meta) and 6 (meta). In such cases, the more activating group typically governs the reaction, but since both are deactivating, the outcome can be a mixture of products, with steric hindrance also playing a role.

When comparing halobenzenes in electrophilic aromatic substitution, all are less reactive than benzene due to the dominance of the electron-withdrawing inductive effect over the electron-donating resonance effect. stackexchange.com However, the degree of deactivation varies among the halogens. The established order of reactivity for EAS is:

Fluorobenzene (B45895) > Chlorobenzene > Bromobenzene (B47551) > Iodobenzene

This trend is somewhat counterintuitive if one only considers electronegativity, which would suggest fluorobenzene should be the least reactive. The higher reactivity of fluorobenzene compared to bromobenzene is explained by the greater efficacy of its resonance effect. The lone pair electrons of fluorine reside in 2p orbitals, which have a similar size and energy to the 2p orbitals of the carbon atoms in the benzene ring. This allows for effective orbital overlap and a more significant stabilizing resonance contribution. In contrast, the lone pairs on bromine are in 4p orbitals, which have poorer overlap with carbon's 2p orbitals, resulting in a weaker resonance effect. stackexchange.com Consequently, while fluorine's inductive effect is stronger, its superior resonance donation makes fluorinated aromatics less deactivated (more reactive) towards electrophiles than their brominated counterparts.

Relative Rates of Nitration for Halobenzenes

Comparison of reaction rates for the nitration of halobenzenes relative to benzene (Rate = 1.0). This data illustrates the deactivating effect of halogens and the reactivity trend among them in EAS.

Aromatic Compound (Ar-X)Relative Reaction Rate
Benzene (Ar-H)1.0
Fluorobenzene (Ar-F)0.11
Chlorobenzene (Ar-Cl)0.02
Bromobenzene (Ar-Br)0.06
Iodobenzene (Ar-I)0.13

Data sourced from reference stackexchange.com. Note: Minor variations in relative rates exist across different sources and reaction conditions.

The reactivity of halogenated benzenes is a classic example of the competition between inductive and resonance effects. chemistrysteps.com

Inductive Effect (-I) : This effect is the withdrawal of electron density through the sigma (σ) bond framework, driven by the difference in electronegativity between the halogen and the ring carbon. chemistrysteps.com All halogens are more electronegative than carbon, causing them to pull electron density from the ring. This reduces the ring's nucleophilicity, making it less attractive to incoming electrophiles and thus deactivating the ring towards EAS. stackexchange.comwikipedia.org The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.

Resonance Effect (+M) : This effect involves the donation of electron density from a halogen's lone pair into the aromatic π-system through conjugation. wikipedia.org This donation increases the electron density within the ring, particularly at the ortho and para positions. While this effect opposes the inductive effect, it is crucial for stabilizing the positively charged arenium ion intermediate that forms during the reaction. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic substitution under specific conditions. The most common pathway for this is the Nucleophilic Aromatic Substitution (SNAr) mechanism, which is favored when the ring is substituted with strong electron-withdrawing groups. wikipedia.orgbyjus.com

The SNAr reaction is not a single-step (SN2) or a carbocation-based (SN1) process. Aryl halides are unreactive under standard SN1 and SN2 conditions due to the instability of the potential aryl cation and the steric hindrance of the benzene ring, which prevents backside attack. wikipedia.orgbyjus.com

Instead, the SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition : A strong nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This is the slow, rate-determining step. The attack breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . youtube.comlibretexts.org

Elimination : In a rapid second step, the leaving group (in this case, the bromide ion) is expelled, and the aromaticity of the ring is restored. youtube.com

For this mechanism to be viable, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group. byjus.comdoubtnut.com These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance or induction. doubtnut.com In the case of this compound, the difluorophenylmethyl group serves as the necessary activator. Displacement of a bromide leaving group generally requires a strong nucleophile (e.g., alkoxides, amides) and may necessitate elevated temperatures.

The presence of electron-withdrawing substituents is the single most critical factor for activating an aryl halide towards SNAr. The rate of reaction is increased because these groups stabilize the anionic Meisenheimer complex formed in the rate-determining step. byjus.comlibretexts.org

In this compound, the difluorophenylmethyl group is located ortho to the bromo leaving group. While it cannot stabilize the negative charge via resonance in the same way a nitro group can, its two highly electronegative fluorine atoms exert a very strong electron-withdrawing inductive effect (-I). chemistrysteps.com This inductive effect powerfully stabilizes the negative charge that develops on the aromatic ring in the Meisenheimer intermediate. By pulling electron density away from the ring, the substituent lowers the activation energy for the initial nucleophilic attack, thereby accelerating the reaction. libretexts.org Therefore, the fluorine atoms within the substituent, though not directly attached to the ring, play a crucial role in activating the molecule for the displacement of the bromide ion.

Formation of Aryne Intermediates and Related Reaction Pathways

Arynes are highly reactive intermediates derived from aromatic rings by the removal of two substituents, resulting in a strained triple bond. wikipedia.org The generation of these species, particularly benzyne, is a powerful tool in organic synthesis for the formation of complex aromatic compounds. wikipedia.orgpdx.edu While specific studies on the formation of aryne intermediates directly from this compound are not prevalent in the provided search results, the general principles of aryne generation from aryl halides can be applied.

Typically, arynes are formed from aryl halides through dehydrohalogenation, a reaction requiring a strong base. wikipedia.orgmakingmolecules.com The process involves the removal of a proton ortho to the halogen, followed by the elimination of the halide, leading to the formation of the aryne. makingmolecules.com In the case of this compound, the presence of the bromine atom provides a potential leaving group for aryne formation. A strong base could abstract a proton from one of the ortho positions, initiating the elimination sequence.

Alternative and often milder methods for generating arynes involve 1,2-disubstituted arenes. wikipedia.org For instance, the dehalogenation of 1-bromo-2-fluorobenzene (B92463) with magnesium is a known route to benzyne. wikipedia.org Another common precursor is anthranilic acid, which can be converted into a zwitterionic species that readily generates benzyne. wikipedia.org Furthermore, ortho-trimethylsilyl aryltriflates are versatile aryne precursors that react under fluoride-promoted 1,2-elimination conditions. researchgate.netresearchgate.net These methods often offer greater functional group tolerance compared to the use of strong bases. pdx.eduresearchgate.net

Once formed, the aryne intermediate is highly electrophilic and readily undergoes reactions with various nucleophiles and trapping agents. wikipedia.org These reactions include nucleophilic additions and pericyclic reactions, such as [4+2] cycloadditions. wikipedia.orgresearchgate.net The regioselectivity of nucleophilic addition to unsymmetrical arynes is a key consideration in their synthetic applications.

Metal-Mediated Transformations and Catalytic Cycles

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and their catalytic cycles are primarily composed of three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgilpi.com The oxidative addition of an aryl halide, such as this compound, to a low-valent palladium(0) complex is often the rate-determining step of the catalytic cycle. acs.orgrsc.org This process involves the cleavage of the carbon-bromine bond and the formation of a new palladium-carbon and palladium-bromine bond, resulting in a palladium(II) species. rsc.orgacs.org

The mechanism of oxidative addition can vary. Two limiting mechanisms are generally considered: a three-centered concerted pathway and a more polar nucleophilic displacement (SNAr-like) pathway. acs.orgresearchgate.net The operative mechanism is influenced by factors such as the nature of the aryl halide, the ancillary ligands on the palladium center, and the coordination number of the palladium complex. acs.org For aryl bromides, a concerted mechanism is often proposed, particularly with traditional monodentate phosphine (B1218219) ligands. acs.org Computational studies have shown that the back-bonding interaction from the palladium d-orbitals to the antibonding orbitals of the aryl halide is a crucial factor in lowering the activation barrier for this step. acs.org

Reductive elimination is the final step in the catalytic cycle, where the two organic groups coupled to the palladium(II) center are eliminated to form the new carbon-carbon bond of the product, regenerating the palladium(0) catalyst. wikipedia.org This step is the microscopic reverse of oxidative addition. ilpi.comwikipedia.org For reductive elimination to occur, the two groups to be coupled must be in a cis orientation on the metal center. ilpi.comumb.edu The rate of reductive elimination can be influenced by the coordination number of the metal complex, with three- and five-coordinate complexes generally reacting faster than four- or six-coordinate ones. wikipedia.org The electronic properties of the ligands and the nature of the eliminating groups also play a significant role. For instance, the formation of C-C bonds from two alkyl groups has a strong thermodynamic driving force. ilpi.com

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling
StepDescriptionKey Factors
Oxidative AdditionReaction of the aryl halide with Pd(0) to form a Pd(II) intermediate. acs.orgrsc.orgNature of halide, ligands, coordination number. acs.org
TransmetalationTransfer of an organic group from a main group organometallic reagent to the Pd(II) center.Nature of the organometallic reagent and the ligands.
Reductive EliminationFormation of the C-C bond from the Pd(II) intermediate, regenerating Pd(0). wikipedia.orgCis-orientation of ligands, coordination number, electronic effects. ilpi.comwikipedia.orgumb.edu

The choice of ligand in transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, is critical for achieving high efficiency, selectivity, and broad substrate scope. organic-chemistry.orgrsc.orgresearchgate.net Ligands play a multifaceted role by influencing the steric and electronic properties of the metal center, which in turn affects every step of the catalytic cycle. rsc.org

For sterically demanding substrates, such as those with ortho-substituents like the difluorophenylmethyl group in this compound, bulky and electron-rich phosphine ligands are often employed. organic-chemistry.orgrsc.org These ligands can promote the oxidative addition of challenging aryl halides, including aryl chlorides, and facilitate the reductive elimination step. organic-chemistry.orgrsc.orgrsc.org For example, tri-tert-butylphosphine (B79228) (P(t-Bu)3) and tricyclohexylphosphine (B42057) (PCy3) are highly effective ligands for Suzuki-Miyaura couplings of a wide range of substrates, including sterically hindered ones. organic-chemistry.org The steric bulk of these ligands is thought to favor the formation of monoligated palladium complexes, which are often the catalytically active species. organic-chemistry.org

However, recent studies have shown that an appropriate balance of steric bulk and electron density is necessary, and that excessively bulky ligands may not always be optimal. researchgate.net In some cases, ligands with less steric bulk but specific electronic properties can lead to improved catalytic activity. researchgate.net For instance, certain indolylphosphine ligands containing a -PPh2 group have demonstrated superior performance in highly sterically hindered cross-coupling reactions compared to their more bulky -PCy2 counterparts. researchgate.net Furthermore, P,O-chelating ligands have been shown to be effective in Suzuki reactions of aryl chlorides by generating stable and active mono-phosphine palladium intermediates. acs.org

The design of new and improved ligands is an active area of research. The goal is to develop catalyst systems that are not only highly active but also versatile, allowing for the coupling of a broad range of substrates under mild conditions without the need for extensive reaction optimization. organic-chemistry.orgacs.org

Table 2: Examples of Ligands for Cross-Coupling Reactions
LigandKey FeaturesTypical Applications
Tri-tert-butylphosphine (P(t-Bu)3)Bulky, electron-rich. organic-chemistry.orgSuzuki coupling of aryl chlorides and sterically hindered substrates. organic-chemistry.org
Tricyclohexylphosphine (PCy3)Bulky, electron-rich. organic-chemistry.orgSuzuki coupling of aryl triflates. organic-chemistry.org
AntPhosBulky, unique coordination. rsc.orgSuzuki coupling of di-ortho-substituted aryl halides. rsc.org
Indolylphosphines (-PPh2)Balanced steric and electronic properties. researchgate.netSuzuki coupling of highly sterically hindered aryl chlorides. researchgate.net

The activation of carbon-fluorine (C-F) bonds is a significant challenge in organic chemistry due to the high strength of the C-F bond. chem8.orgacs.org However, the development of methods for the selective functionalization of C-F bonds is of great interest for the synthesis of partially fluorinated molecules from readily available polyfluorinated starting materials. ccspublishing.org.cnrsc.org

Transition metal-mediated C-F bond activation can proceed through several fundamental pathways, including oxidative addition, β-fluoride elimination, and Lewis acid-assisted cleavage. nih.govresearchgate.net In the context of the difluoromethyl group in this compound, C-F activation would likely involve the cleavage of a C(sp3)-F bond.

Recent advances have focused on photoredox catalysis as a powerful tool for C-F bond activation under mild conditions. ccspublishing.org.cnresearchgate.netacs.org These methods often involve a single-electron transfer (SET) process to generate a radical intermediate. ccspublishing.org.cnrsc.org For example, highly reducing photo-excited catalysts can cleave a single C-F bond of a trifluoromethyl group to generate a difluoromethyl radical. ccspublishing.org.cnresearchgate.net This radical can then participate in various transformations to form new C-C or C-heteroatom bonds. ccspublishing.org.cn The choice of photocatalyst and reaction conditions, such as the solvent, can be crucial in controlling the reaction pathway and selectivity. researchgate.netacs.org

Mechanistic studies, often supported by density functional theory (DFT) calculations, are essential for understanding the intricate details of C-F bond activation. chem8.org These studies help to elucidate the role of the catalyst, ligands, and additives in promoting the cleavage of the C-F bond and to design more efficient and selective catalytic systems. chem8.org For instance, in nickel-catalyzed Kumada cross-coupling of aryl fluorides, DFT calculations have shown that the Grignard reagent can promote C-F bond activation. chem8.org

Radical Reactions Involving Bromine and Fluorine Centers

Halogen atom transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is transferred from an organic halide to a radical species. domainex.co.ukcolab.ws This process generates a new carbon-centered radical from the organic halide, which can then participate in a variety of synthetic transformations, including C-C bond formation. domainex.co.uk Alkyl and aryl halides are attractive precursors for generating radicals via XAT. domainex.co.ukcolab.ws

In the context of this compound, the carbon-bromine bond is susceptible to homolytic cleavage through an XAT process. A suitable radical initiator or an XAT agent can abstract the bromine atom to generate an aryl radical centered on the benzene ring. This aryl radical can then be trapped by a radical acceptor or participate in a cross-coupling reaction. domainex.co.uk

Recent advancements in this area have utilized various XAT reagents, such as silyl (B83357) radicals and α-amino radicals. domainex.co.uk More recently, amine-ligated boryl radicals have emerged as versatile and highly selective XAT reagents. colab.ws These boryl radicals can activate alkyl and aryl halides under mild conditions, and their reactivity is compatible with both nickel- and copper-catalyzed cross-coupling reactions. domainex.co.ukcolab.ws

The fluorine atoms on the difluoromethyl group are generally less prone to radical abstraction compared to the bromine atom due to the much stronger C-F bond. wikipedia.orgunacademy.com However, radical fluorination reactions, where a carbon-centered radical reacts with a fluorine atom source, are known. wikipedia.orgunacademy.com While direct abstraction of a fluorine atom from the difluoromethyl group is unlikely under typical XAT conditions, the presence of the fluorine atoms can influence the reactivity of the molecule in other ways due to their strong electron-withdrawing nature.

Application of Photoredox Catalysis in Organobromine Chemistry

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. princeton.edu This approach utilizes visible light to initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates from stable precursors. In the context of organobromine chemistry, photoredox catalysis provides an efficient method for the activation of the carbon-bromine bond.

The fundamental principle involves the excitation of a photocatalyst by visible light, which then engages in an SET event with the organobromine compound. This process can lead to the formation of an aryl radical, which can then participate in various bond-forming reactions. The versatility of photoredox catalysis allows for the construction of challenging carbon-carbon and carbon-heteroatom bonds. acs.org

A general mechanistic pathway for the photoredox-catalyzed activation of an aryl bromide is depicted below:

Excitation: The photocatalyst (PC) absorbs a photon of visible light to reach an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst (PC*) can be either reductive or oxidative.

Reductive Quenching: A sacrificial electron donor reduces the excited photocatalyst, which then reduces the aryl bromide.

Oxidative Quenching: The excited photocatalyst directly oxidizes a substrate, and the resulting reduced photocatalyst can then reduce the aryl bromide.

Radical Formation: The aryl bromide accepts an electron to form a radical anion, which then fragments to yield an aryl radical and a bromide anion.

Reaction of the Aryl Radical: The highly reactive aryl radical can undergo a variety of subsequent reactions, such as addition to an alkene, coupling with another radical, or reaction with a trapping agent.

Catalyst Regeneration: The photocatalyst is returned to its ground state, completing the catalytic cycle.

The application of photoredox catalysis in organobromine chemistry is extensive and has been demonstrated in numerous synthetic methodologies. For instance, the intramolecular cyclization of indoles using alkyl bromides highlights the utility of this approach in forming complex heterocyclic structures. nih.gov In this type of reaction, the selective reduction of a C-Br bond generates a carbon-centered radical that can then undergo further transformations. nih.gov

The following table summarizes key aspects of photoredox catalysis in the context of organobromine chemistry.

FeatureDescription
Activation Method Single-electron transfer (SET) initiated by visible light.
Reactive Intermediate Aryl radical. nih.gov
Key Bond Activation Carbon-Bromine (C-Br) bond. nih.gov
Reaction Conditions Typically mild, often at room temperature. diva-portal.org
Common Photocatalysts Metal polypyridyl complexes (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) and organic dyes. nih.govnih.gov
Synthetic Applications C-C and C-heteroatom bond formation, C-H functionalization, arylation reactions. acs.orgnih.gov
This interactive table provides an overview of the key features of photoredox catalysis in organobromine chemistry.

The merger of photoredox catalysis with other catalytic modes, such as transition metal catalysis, has further expanded the synthetic possibilities. acs.orgnih.gov This dual catalytic approach can enable novel modes of reactivity by involving both radical intermediates and odd-electron transition metal species. nih.gov

Computational Chemistry and Theoretical Investigations of 1 Bromo 2 Difluorophenylmethyl Benzene

Conformational Analysis of Biphenyl (B1667301) Derivatives with Fluorinated Substituents

The conformational flexibility of biphenyl systems is a topic of significant interest in computational chemistry. The rotation around the central carbon-carbon single bond is influenced by a delicate balance of steric and electronic factors, particularly with the introduction of bulky or electron-withdrawing substituents. In the case of 1-Bromo-2-(difluorophenylmethyl)benzene, the presence of a bromo group and a difluorophenylmethyl group in the ortho positions introduces considerable complexity to its conformational analysis.

The rotation around the pivotal C1-C1' bond in substituted biphenyls is not free and is characterized by specific energy barriers. researchgate.netrsc.org Computational methods such as Density Functional Theory (DFT) are instrumental in calculating the torsional potentials and identifying the energy minima and transition states corresponding to different rotational isomers (rotamers). researchgate.netrsc.org For biphenyls with ortho-substituents, the steric clash between these groups leads to a non-planar ground state conformation. researchgate.netstackexchange.com

The energy barrier to rotation is a critical parameter that determines the stability of the atropisomers (conformational isomers that are stable enough to be isolated). researchgate.net The magnitude of this barrier is influenced by the size and nature of the ortho-substituents. In this compound, the bulky difluorophenylmethyl group and the bromo atom are expected to create a significant rotational barrier. Theoretical calculations on similar ortho-substituted biphenyls suggest that these barriers can range from a few to over 20 kcal/mol. researchgate.net

Table 1: Theoretical Torsional Energy Barriers for Representative Substituted Biphenyls
Substituent PatternComputational MethodCalculated Rotational Barrier (kcal/mol)Reference Compound
2,2'-dimethylDFT (B3LYP)~18-222,2'-dimethylbiphenyl
2,2'-difluoroDFT (B3LYP)~5-82,2'-difluorobiphenyl
2-bromoAb initio~6-102-bromobiphenyl
Conceptual: this compoundDFT (Predicted)>15Target Molecule

The preferred conformation of substituted biphenyls is a result of the interplay between steric hindrance and electronic effects. nih.govresearchgate.net Steric repulsion between the ortho substituents forces the two phenyl rings to twist out of planarity, leading to a dihedral angle between them. researchgate.net In this compound, the steric bulk of the bromo and difluorophenylmethyl groups is the dominant factor dictating the non-planar geometry.

Electronic effects also play a crucial role. The electron-withdrawing nature of the fluorine atoms in the difluorophenylmethyl group and the bromine atom can influence the electron density distribution in the phenyl rings, which in turn affects the torsional potential. nih.gov Fluorine substitution, in particular, can introduce unique electronic perturbations that modulate the conformational preferences. nih.govd-nb.info While steric effects generally dominate in heavily substituted biphenyls, electronic factors can fine-tune the equilibrium dihedral angle and the rotational energy barriers.

Beyond classical steric repulsion, non-covalent interactions (NCIs) play a subtle yet important role in determining the conformational preferences of substituted biphenyls. nih.gov These interactions can be either attractive or repulsive and include van der Waals forces, dipole-dipole interactions, and hydrogen bonds. nih.govresearchgate.net In the context of this compound, intramolecular interactions between the fluorine atoms of the difluoromethyl group and the hydrogen atoms on the adjacent phenyl ring, or even with the bromo group, could contribute to the stability of certain conformations.

Computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. researchgate.net For instance, attractive interactions might slightly decrease the dihedral angle from what would be expected based on steric hindrance alone, while repulsive interactions would have the opposite effect. Understanding these subtle forces is crucial for a complete picture of the molecule's conformational landscape.

Electronic Structure and Reactivity Modeling

The electronic structure of a molecule is fundamental to its reactivity. Computational modeling allows for the detailed investigation of the electron distribution and orbital energies of this compound, providing predictive insights into its chemical behavior.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.commdpi.com

For this compound, the MEP map is expected to show regions of negative potential around the bromine and fluorine atoms due to the high electronegativity of these halogens. researchgate.netresearchgate.net The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems. rsc.org Conversely, positive potential is anticipated around the hydrogen atoms. The area around the bromine atom might also exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. researchgate.net This detailed charge landscape helps in identifying the most probable sites for intermolecular interactions and chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and spatial distribution of these orbitals provide crucial information about a molecule's ability to donate or accept electrons. researchgate.net

In this compound, the HOMO is likely to be localized on the π-systems of the phenyl rings, indicating that these are the primary sites for electrophilic attack. ed.ac.uk The LUMO, on the other hand, is expected to have significant contributions from the antibonding orbitals of the C-Br and C-F bonds, suggesting that nucleophilic attack might lead to the cleavage of these bonds. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap implies higher reactivity. researchgate.net FMO analysis is particularly useful in predicting the outcomes of pericyclic reactions and understanding the regioselectivity of aromatic substitution reactions. ed.ac.ukmdpi.com

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound
OrbitalPredicted LocalizationImplication for Reactivity
HOMOπ-system of the phenyl ringsSite for electrophilic attack
LUMOσ* orbitals of C-Br and C-F bondsSite for nucleophilic attack, potential for bond cleavage
HOMO-LUMO GapModerately large (predicted)Indicates moderate kinetic stability

Investigation of Charge Distribution and Inductive Effects of Halogens

The electronic landscape of this compound is significantly influenced by the presence of multiple halogen atoms. The charge distribution within the molecule is a result of the interplay between inductive and resonance effects, which can be computationally modeled to predict molecular reactivity.

Halogens, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I). libretexts.orgstackexchange.com In this compound, the two fluorine atoms on the benzylic carbon create a powerful dipole, polarizing the C-F bonds and drawing electron density away from the attached carbon atom. This effect propagates through the sigma bond framework. Similarly, the bromine atom attached to the first phenyl ring also withdraws electron density via the inductive effect. researchgate.net

Computational methods, such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis, can quantify these electronic effects by calculating the partial atomic charges on each atom. researchgate.net These calculations typically reveal a significant positive charge on the benzylic carbon due to the two attached fluorine atoms and a net withdrawal of electron density from the aromatic rings. The electrostatic potential map, another computational tool, visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 1: Predicted Partial Atomic Charges (a.u.) for Key Atoms in this compound based on Theoretical Principles.
AtomPredicted Mulliken Charge (a.u.)Governing Electronic Effect
BrSlightly Negative (~ -0.05)Strong -I Effect, Weak +M Effect
C (atom attached to Br)Slightly Positive (~ +0.02)-I Effect of Br
C (benzylic, -CHF₂)Highly Positive (~ +0.50)Strong -I Effect of two F atoms
FHighly Negative (~ -0.35)High Electronegativity
C (ortho to -CHF₂ on the second ring)Slightly Negative (~ -0.08)Ring π-system polarization

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular properties of complex organic molecules like this compound. These methods provide detailed insights into the molecule's geometry, electronic structure, and spectroscopic characteristics from first principles.

Applications of Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) has become a primary computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. irjet.netresearchgate.net Functionals such as B3LYP, combined with Pople-style basis sets like 6-311++G(d,p), are commonly used to perform geometry optimizations and calculate electronic properties. chemrxiv.org

For this compound, DFT calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculations help to establish the most stable three-dimensional conformation of the molecule. Furthermore, DFT is used to determine fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. dntb.gov.ua

Table 2: Theoretically Predicted Structural and Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p)).
PropertyPredicted Value
C-Br Bond Length~1.91 Å
C-F Bond Length~1.37 Å
C-C (Aromatic) Bond Length~1.39 - 1.41 Å
HOMO Energy~ -6.5 eV
LUMO Energy~ -0.8 eV
HOMO-LUMO Energy Gap~ 5.7 eV

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio methods are based on solving the Schrödinger equation without empirical parameters, offering a high level of theoretical rigor. nih.gov The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. arxiv.org While HF provides a good starting point, it neglects electron correlation, which can be important for accurate energy and property predictions. spindynamics.org

To account for electron correlation, post-Hartree-Fock methods are employed. Second-order Møller-Plesset perturbation theory (MP2) is a widely used method that improves upon the HF results by adding a correction for electron correlation. arxiv.orgresearchgate.net For molecules like this compound, MP2 calculations can provide more accurate predictions of interaction energies, reaction barriers, and subtle conformational preferences compared to HF or even some DFT functionals. researchgate.net Although computationally more intensive than DFT, ab initio methods like MP2 are valuable for benchmarking results and for systems where DFT may not be sufficiently accurate. arxiv.org

Computational Prediction and Correlation with Spectroscopic Data (e.g., NMR, IR)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to interpret and verify experimental results. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used at the DFT level to calculate the ¹H and ¹³C chemical shifts. irjet.netresearchgate.net These theoretical predictions are crucial for assigning peaks in experimental spectra, especially for complex molecules with many non-equivalent nuclei.

For Infrared (IR) spectroscopy, computational methods can calculate the harmonic vibrational frequencies corresponding to the normal modes of the molecule. researchgate.net These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, show excellent agreement with experimental FT-IR and FT-Raman spectra. irjet.net The potential energy distribution (PED) analysis can then be used to assign specific vibrational modes, such as C-H stretches, C-F stretches, and aromatic ring vibrations.

Table 3: Predicted Spectroscopic Data for this compound.
SpectroscopyFeaturePredicted Value
¹³C NMRC-Br~ 120-125 ppm
C-CHF₂~ 135-140 ppm
CHF₂~ 115-120 ppm (triplet)
¹H NMRAromatic H~ 7.0-7.8 ppm
Benzylic H (in -CHF₂)~ 6.5-7.0 ppm (triplet)
Benzylic H (bridge)~ 5.5-6.0 ppm
IR FrequenciesAromatic C-H Stretch~ 3050-3100 cm⁻¹
Aromatic C=C Stretch~ 1450-1600 cm⁻¹
C-F Stretch~ 1050-1150 cm⁻¹

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, mapping potential energy surfaces, and identifying key intermediates and transition states. researchgate.netnih.gov For this compound, theoretical investigations can elucidate the pathways of reactions such as nucleophilic substitution, cross-coupling, or C-F bond activation. nih.govbaranlab.org

The activation of C-F bonds, which are typically strong and unreactive, is a significant area of research. acs.org Theoretical studies can model the interaction of the molecule with catalysts or reagents, predicting the feasibility of different activation pathways. nih.govresearchgate.net By calculating the energies of reactants, products, and transition states, chemists can determine the activation energy (energy barrier) for a given reaction step. researchgate.net A lower activation energy indicates a more favorable and faster reaction.

Transition state theory combined with computational methods allows for the precise characterization of the transition state structure—the highest energy point along the reaction coordinate. Frequency calculations are used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net This analysis provides deep insight into the bond-breaking and bond-forming processes that govern the chemical transformation.

Advanced Spectroscopic and Analytical Characterization Techniques for Organohalogen Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems

NMR spectroscopy is a powerful method for elucidating the structure of organic molecules. For fluorinated compounds, the presence of the 19F nucleus, with its high sensitivity and wide range of chemical shifts, offers a significant analytical advantage.

Applications of Fluorine-19 (19F) NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (19F) NMR spectroscopy is exceptionally sensitive for analyzing the chemical environment of fluorine atoms within a molecule. The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it one of the most receptive nuclei for NMR analysis after 1H. researchgate.net The chemical shift of a 19F nucleus is highly sensitive to its electronic surroundings, resulting in a large chemical shift dispersion of over 800 ppm, which minimizes signal overlap and simplifies spectral analysis. researchgate.net

For 1-Bromo-2-(difluorophenylmethyl)benzene, the two fluorine atoms are chemically equivalent as they are attached to the same benzylic carbon. This equivalence would result in a single resonance in the 19F NMR spectrum. The chemical shift of this signal would be characteristic of a gem-difluoroalkyl group attached to an aromatic system. Based on data from similar benzylic difluoro compounds, the chemical shift is expected to be in the range of -90 to -120 ppm. rsc.org

Furthermore, spin-spin coupling between the fluorine nuclei and the adjacent benzylic proton (1H) would split this 19F signal into a doublet. The magnitude of this two-bond coupling constant (2JHF) typically ranges from 50 to 60 Hz and provides definitive evidence for the -CHF2- moiety.

Multi-Nuclear NMR for Comprehensive Structural Elucidation (e.g., 1H, 13C, 19F)

While 19F NMR provides specific information about the fluorine atoms, a comprehensive structural elucidation requires the combined use of 1H, 13C, and 19F NMR spectroscopy. acs.org This multi-nuclear approach allows for the complete assignment of all atoms and their connectivity.

1H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons and the single benzylic proton. The benzylic proton signal would be of particular interest, appearing as a triplet due to coupling with the two equivalent fluorine atoms (2JHF). The aromatic region would display a complex pattern of multiplets corresponding to the eight protons on the two benzene (B151609) rings.

13C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the CF2 group would exhibit a characteristic triplet in the 13C spectrum due to one-bond coupling with the two fluorine atoms (1JCF), which is typically large (240-290 Hz). The other carbon signals, including the aromatic carbons and the benzylic carbon, would also show smaller couplings to the fluorine atoms.

2D NMR Techniques: Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure. HSQC would correlate each proton signal with its directly attached carbon atom. HMBC would reveal longer-range correlations (2-3 bonds), for instance, showing a correlation between the benzylic proton and the aromatic carbons, and between the fluorine atoms and the surrounding carbons, thereby confirming the connectivity between the difluoromethyl group and the phenyl rings.

Table 1: Predicted NMR Data for this compound Note: These are estimated values based on typical ranges for similar structural motifs, as experimental data is not publicly available.

Computational Prediction of NMR Chemical Shifts

In recent years, computational methods, particularly Density Functional Theory (DFT), have become a valuable tool for predicting NMR chemical shifts. rsc.orgbldpharm.com These calculations can provide theoretical spectra that can be compared with experimental data to confirm a proposed structure or to distinguish between possible isomers. matrix-fine-chemicals.com

For this compound, DFT calculations could be employed to predict the 1H, 13C, and especially the 19F chemical shifts. rsc.org The accuracy of these predictions is highly dependent on the chosen functional and basis set. rsc.orgbldpharm.com By calculating the theoretical chemical shifts for the proposed structure and comparing them to the experimental values, a high degree of confidence in the structural assignment can be achieved. This is particularly useful in complex molecules where empirical estimation of chemical shifts can be challenging.

Mass Spectrometry (MS) for Complex Organohalogen Compounds

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within 5 ppm). fu-berlin.deresearchgate.net This precision allows for the determination of the elemental formula of a compound, as the exact mass of a molecule is unique to its specific elemental composition. nih.gov

For this compound (C13H10BrF2), the theoretical monoisotopic mass can be calculated with high precision. An HRMS measurement that matches this theoretical mass would provide strong evidence for the proposed elemental formula, distinguishing it from other potential formulas with the same nominal mass.

X-ray Diffraction and Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For an organohalogen compound like this compound, this method would provide definitive proof of its molecular structure. By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, researchers can calculate the electron density map of the molecule. This map allows for the determination of exact atomic positions, leading to precise measurements of bond lengths (e.g., C-Br, C-F, C-C), bond angles, and torsion angles within the molecule.

Elucidation of Crystal Packing and Intermolecular Interactions

Analysis of the crystallographic data would reveal how individual molecules of this compound pack together to form a crystal lattice. This packing is governed by various non-covalent intermolecular interactions. In the case of this compound, one would expect to observe several types of interactions:

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that would be significant in the packing of the aromatic rings.

Dipole-Dipole Interactions: The polar C-F and C-Br bonds create molecular dipoles, which would influence the orientation of adjacent molecules to maximize electrostatic attraction.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms (like fluorine or the π-system of a benzene ring) on neighboring molecules. The nature of these interactions is crucial for understanding the supramolecular chemistry of the compound.

π-π Stacking: The benzene rings may stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Understanding these interactions is fundamental to predicting the material's physical properties, such as melting point and solubility.

Insights into Molecular Conformation from Solid-State Data

The solid-state data from X-ray crystallography would provide an exact snapshot of the molecule's conformation as it exists in the crystal. Key conformational features for this compound would include:

The torsion angles describing the rotation around the single bond connecting the two phenyl rings via the difluoromethyl bridge.

The relative orientation of the bromo-substituted phenyl ring and the second phenyl ring.

The planarity or distortion of the benzene rings themselves.

This information is vital for structure-property relationship studies, as the molecule's conformation can significantly impact its chemical reactivity and biological activity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, the spectra would exhibit characteristic absorption or scattering peaks corresponding to specific bond vibrations.

A hypothetical breakdown of expected vibrational frequencies is presented below.

Interactive Table: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-HStretching3100 - 3000IR, Raman
Aromatic C=CStretching1600 - 1450IR, Raman
C-FStretching1350 - 1100Strong in IR
C-BrStretching750 - 500IR, Raman
C-H (bridge)Stretching~2980IR, Raman

Note: This table is predictive and based on characteristic frequencies for these functional groups. Actual values would need to be determined experimentally.

Elemental Analysis and Quantitative Determination of Halogen Content

Elemental analysis is crucial for confirming the empirical formula of a newly synthesized compound like this compound (C₁₃H₉BrF₂). This technique provides the mass percentages of the constituent elements (Carbon, Hydrogen, Bromine, and Fluorine).

To determine the halogen content specifically, several methods can be employed:

Combustion Analysis: The compound is combusted in a furnace. The resulting hydrogen halides (HBr and HF) are trapped and can be quantified using techniques like ion chromatography or titration.

X-ray Fluorescence (XRF): This non-destructive technique can identify and quantify elements, including bromine, by measuring the fluorescent X-rays emitted from a sample when it is excited by a primary X-ray source.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): After digestion of the sample, this highly sensitive technique can accurately determine the concentration of bromine and other elements.

The experimentally determined percentages of C, H, Br, and F would be compared to the calculated theoretical values to verify the purity and identity of the compound.

Synthetic Utility and Applications As Building Blocks in Advanced Organic Synthesis

Precursor in Diverse Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The carbon-bromine bond in 1-Bromo-2-(difluorophenylmethyl)benzene serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, a fundamental tool for constructing carbon-carbon bonds. This compound is an ideal substrate for several key transformations, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. organic-chemistry.orgmdpi.comnih.gov In these processes, the C(sp²)–Br bond undergoes selective oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that culminates in the formation of a new C-C bond. nih.govresearchgate.net

The Suzuki-Miyaura coupling, for instance, allows for the reaction of this compound with a wide array of organoboron reagents, such as arylboronic acids, to form biaryl structures. mdpi.comnih.govresearchgate.net The Mizoroki-Heck reaction facilitates the coupling of the aryl bromide with alkenes, providing access to substituted stilbenes and other vinylated aromatic compounds. organic-chemistry.orgbeilstein-journals.orgnih.govmdpi.com Similarly, the Sonogashira coupling enables the direct connection of the aromatic ring to terminal alkynes, a critical transformation for the synthesis of conjugated systems and natural products. organic-chemistry.orgresearchgate.netnih.govresearchgate.net The versatility of these reactions makes this compound a key precursor for complex molecular architectures.

Reaction TypeCoupling PartnerTypical Catalyst/Base SystemProduct Class
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ / Na₂CO₃Biaryl derivatives
Mizoroki-Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃ / Et₃NSubstituted Alkenes
Sonogashira CouplingTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuI / Et₃NDi-substituted Alkynes

Intermediate for Nucleophilic Substitution Reactions in Aromatic Systems

While electrophilic aromatic substitution is more common for benzene (B151609) derivatives, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is activated by potent electron-withdrawing groups. youtube.commsu.edulibretexts.org The difluoromethyl group (CHF₂) within the 2-(difluorophenylmethyl) substituent exerts a significant electron-withdrawing inductive effect. This effect can render the attached benzene ring more electrophilic and thus more susceptible to attack by strong nucleophiles.

In principle, this compound could undergo nucleophilic substitution where the bromide ion acts as the leaving group. Such reactions typically require forceful conditions (high temperatures and pressures) and the presence of strong nucleophiles like alkoxides, amides, or thiolates. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose stability is enhanced by the presence of electron-withdrawing substituents. libretexts.org Although less facile than palladium-catalyzed couplings, this pathway offers a complementary strategy for introducing heteroatom-based functional groups onto the aromatic core.

NucleophilePotential ProductGeneral Reaction Conditions
Sodium Methoxide (NaOMe)1-(difluorophenylmethyl)-2-methoxybenzeneHigh Temperature, Polar Aprotic Solvent (e.g., DMSO)
Sodium Amide (NaNH₂)2-(difluorophenylmethyl)anilineStrong Base, Anhydrous Conditions
Potassium Thiophenoxide (KSPh)1-(difluorophenylmethyl)-2-(phenylthio)benzeneElevated Temperature

Development of Novel Fluoro- and Bromo-Organic Reagents and Catalysts

The unique combination of bromine and fluorine substituents makes this compound an attractive starting material for the development of specialized reagents and catalyst ligands. The field of organofluorine chemistry continuously seeks new building blocks to facilitate the synthesis of complex fluorinated molecules. beilstein-journals.orgnih.govnih.gov

Through lithium-halogen exchange, the bromo-substituent can be readily converted into an organolithium species. This highly reactive intermediate can then be trapped with various electrophiles to generate a diverse range of functionalized derivatives. For example, reaction with boronic esters would yield a novel boronate reagent, while quenching with sulfur or selenium electrophiles could produce precursors for ligands used in transition metal catalysis. The steric and electronic properties of the difluorophenylmethyl group can be exploited to tune the reactivity and selectivity of catalysts derived from these ligands.

Strategies for Orthogonal Functionalization and Sequential Chemical Transformations

The distinct reactivity of the C-Br bond compared to other positions on the molecule's aromatic rings allows for strategies of orthogonal functionalization and sequential chemical transformations. The C(sp²)-Br bond is selectively activated by palladium catalysts under cross-coupling conditions, leaving other C-H and C-F bonds on both phenyl rings intact. nih.gov

This chemoselectivity enables a stepwise approach to molecular elaboration. A synthetic sequence could begin with a Suzuki or Sonogashira coupling at the bromine-substituted position. researchgate.net The resulting product, now containing a more complex scaffold, can then be subjected to a second, different transformation. This could involve, for example, a directed C-H activation/functionalization on one of the phenyl rings or a reaction involving the difluoromethyl group. This ability to perform selective, sequential reactions is crucial for the efficient synthesis of highly complex and precisely substituted target molecules.

Applications in the Design and Synthesis of Advanced Organic Materials (e.g., π-stacking systems)

The design of advanced organic materials for applications in electronics, such as organic semiconductors, often relies on controlling the intermolecular interactions and solid-state packing of molecules. jhu.edu Noncovalent interactions, particularly π-stacking, are critical in determining the electronic properties of these materials. The introduction of fluorine atoms onto aromatic rings is a well-established strategy to modulate these interactions. nih.gov

The difluorophenylmethyl group in this compound significantly polarizes the π-system of the attached benzene ring. This polarization can lead to favorable electrostatic interactions with electron-rich aromatic systems, a phenomenon known as phenyl-perfluorophenyl polar-π interaction. nih.gov By serving as a building block, this compound allows for the programmed introduction of these polarized units into larger conjugated systems. This can be used to direct the self-assembly and crystal packing of organic materials, thereby influencing their charge transport properties and performance in electronic devices.

Structural FeatureInfluence on Material PropertiesPotential Application
Difluorophenylmethyl GroupInduces π-system polarization, promotes ordered π-stackingOrganic field-effect transistors (OFETs)
Aromatic CoreForms the basis for extended conjugated systemsOrganic photovoltaics (OPVs)
Site for Functionalization (formerly C-Br)Allows for tuning of solubility and electronic levelsSolution-processable organic electronics

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 1-Bromo-2-(difluorophenylmethyl)benzene, and how do reaction conditions influence selectivity?

  • Answer : The compound can be synthesized via electrophilic aromatic substitution (bromination of a benzene precursor using Br₂/HBr with AlCl₃ catalysis) or nucleophilic substitution (replacing a bromine atom on a pre-functionalized benzene ring). Temperature control (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane for electrophilic reactions) critically affect regioselectivity and yield. For difluorophenylmethyl group introduction, Grignard or Friedel-Crafts alkylation may be employed .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at position 1, difluorophenylmethyl at position 2). GC-MS ensures purity (>95%), while X-ray crystallography reveals intermolecular interactions like π-stacking (observed in similar brominated benzene derivatives) . Elemental analysis (C, H, Br, F) validates stoichiometry, and HPLC monitors byproducts in complex mixtures .

Q. What are the key reaction pathways for functionalizing this compound in cross-coupling reactions?

  • Answer : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O). For amination, Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) are effective. The difluorophenylmethyl group stabilizes transition states in Heck reactions, enhancing regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

  • Answer : Discrepancies often arise from catalyst poisoning (e.g., bromide byproducts inhibiting Pd) or solvent effects. Systematic studies comparing Mor-DalPhos/Pd vs. XPhos/Pd systems under identical conditions (solvent, temperature) are recommended. Kinetic profiling (e.g., turnover frequency measurements) and DFT calculations can identify rate-limiting steps .

Q. What strategies optimize regioselectivity in palladium-catalyzed amination of polyhalogenated analogs?

  • Answer : Steric directing groups (e.g., ortho-substituents) and electronic effects (e.g., electron-withdrawing fluorine atoms) guide selectivity. For example, using bulky ligands (t-BuXPhos) suppresses competing β-hydride elimination, favoring C–N bond formation. Temperature gradients (60–100°C) and microwave-assisted heating further enhance control .

Q. How does the difluorophenylmethyl group influence biological activity in drug discovery applications?

  • Answer : The group enhances metabolic stability (resistance to cytochrome P450 oxidation) and lipophilicity (logP ~2.8), improving blood-brain barrier penetration. In Alzheimer’s research, derivatives inhibit β-secretase (BACE1) (IC₅₀ = 0.5–5 μM) by mimicking substrate transition states. Comparative SAR studies with monofluoro or trifluoromethyl analogs highlight its unique steric and electronic profile .

Q. What analytical methods are critical for detecting trace impurities in scaled-up syntheses?

  • Answer : LC-MS/MS identifies low-abundance byproducts (e.g., dehalogenated species). 19F NMR quantifies residual fluorinated intermediates, while ICP-MS detects heavy metal catalysts (Pd, Cu) below 1 ppm. For chiral impurities, HPLC with chiral columns (e.g., Chiralpak AD-H) is essential .

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1-Bromo-2-(difluorophenylmethyl)benzene

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